molecular formula C27H25NO6S B11635323 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11635323
M. Wt: 491.6 g/mol
InChI Key: JDAIQDXRMSUUME-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a chromenyl group, a thiophenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Synthesis of the Hexahydroquinoline Core: The hexahydroquinoline core is formed via a Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and an amine.

    Incorporation of the Thiophenyl Group: The thiophenyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling and Esterification: The final step involves coupling the chromenyl and hexahydroquinoline intermediates, followed by esterification with methoxyethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and chromenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the hexahydroquinoline and thiophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in preclinical studies as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the thiophenyl group in 2-methoxyethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. This group can impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H25NO6S/c1-15-23(27(31)33-10-9-32-2)24(18-14-34-21-7-4-3-6-17(21)26(18)30)25-19(28-15)12-16(13-20(25)29)22-8-5-11-35-22/h3-8,11,14,16,24,28H,9-10,12-13H2,1-2H3

InChI Key

JDAIQDXRMSUUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=COC5=CC=CC=C5C4=O)C(=O)OCCOC

Origin of Product

United States

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